molecular formula C11H13NO6 B8563098 2-(2-Methoxy-4-nitrophenoxy)ethyl acetate

2-(2-Methoxy-4-nitrophenoxy)ethyl acetate

Cat. No. B8563098
M. Wt: 255.22 g/mol
InChI Key: FNDVSYLVOHSQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-4-nitrophenoxy)ethyl acetate is a useful research compound. Its molecular formula is C11H13NO6 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxy-4-nitrophenoxy)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-4-nitrophenoxy)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Methoxy-4-nitrophenoxy)ethyl acetate

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

2-(2-methoxy-4-nitrophenoxy)ethyl acetate

InChI

InChI=1S/C11H13NO6/c1-8(13)17-5-6-18-10-4-3-9(12(14)15)7-11(10)16-2/h3-4,7H,5-6H2,1-2H3

InChI Key

FNDVSYLVOHSQAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2-methoxy-4-nitrophenoxy)ethanol (5.5 g, 26 mmol) and pyridine (2.35 g, 30 mmol) in THF (140 mL) at 0° C. was acetyl chloride (2.33 g, 30 mmol). The reaction mixture was warmed to room temperature and stirred for 1 h. The mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was separated, and aqueous layer was extracted with ethyl acetate. The combined organic extract was washed with water, saturated aqueous CuSO4 solution, brine, dried over MgSO4, and concentrated to give 2-(2-methoxy-4-nitrophenoxy)ethyl acetate as a yellow solid (6 g, 91%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
2.33 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.